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Executive Summary

Inflammaging, the age-associated chronic low-grade inflammation, represents a fundamental biological
process underlying multiple aging-related diseases. This technical review synthesizes emerging evidence on
aspirin's potential to modulate key inflammaging pathways through both COX-dependent and COX-
independent mechanisms. While extensive clinical evidence supports aspirin's cardioprotective effects,
recent investigations have revealed novel anti-inflammaging properties including epigenetic modulation,
stemness regulation, and microbiome modification. This whitepaper provides researchers and drug
development professionals with a comprehensive analysis of molecular mechanisms, experimental protocols,
and translational considerations for harnessing aspirin's anti-inflammaging potential. Critical research gaps
remain in optimizing dosing regimens, validating biomarkers, and establishing safety profiles specifically for

anti-inflammaging applications in older populations.

Introduction to Inflammaging and Aspirin's Potential
Role

Inflammaging describes the persistent, low-grade inflammatory state that develops with advanced age and

contributes significantly to age-related functional decline and disease pathogenesis. This phenomenon is
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characterized by elevated circulating levels of pro-inflammatory cytokines such as IL.-6, TNF-a, and CRP,
which create a systemic environment conducive to the development of cardiovascular disease,
neurodegenerative disorders, metabolic dysfunction, and frailty. The molecular drivers of inflammaging
are multifactorial, including cellular senescence, mitochondrial dysfunction, epigenetic alterations, and loss

of proteostasis.

The anti-inflammatory properties of aspirin (acetylsalicylic acid) have been extensively characterized in
acute inflammatory contexts, but recent evidence suggests potential applicability to chronic age-associated
inflammation. Aspirin's well-established cyclooxygenase (COX) inhibition provides a foundational
mechanism for reducing prostaglandin-mediated inflammation. However, emerging research has revealed
additional molecular pathways through which aspirin may modulate fundamental aging processes,
positioning it as a promising candidate for inflammaging intervention. These include recently discovered
effects on epigenetic regulation, cellular stemness, and microbiome composition that extend beyond

traditional COX-mediated anti-inflammatory activities.

Molecular Mechanisms of Action

COX-Dependent Pathways

The canonical mechanism of aspirin's anti-inflammatory action involves irreversible acetylation of
cyclooxygenase enzymes, particularly the inducible COX-2 isoform that is upregulated in inflammatory
states. This acetylation permanently inhibits prostaglandin synthesis, reducing the production of key
inflammatory mediators including prostaglandin E2 (PGE2). The age-related increase in systemic PGE2
contributes to inflammaging through multiple pathways, including immune cell activation and tissue-level
inflammation. Aspirin's COX-2 inhibition also shifts eicosanoid metabolism toward the production of
specialized pro-resolving mediators (SPMs) such as aspirin-triggered lipoxins (ATLs), which actively

promote inflammation resolution rather than simply suppressing inflammatory responses [1] [2].

Table 1: COX-Dependent Anti-Inflammatory Mechanisms of Aspirin
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Biochemical Downstream .
Molecular Target Relevance to Inflammaging
Effect Consequences
COX-1 (platelets) Irreversible Reduced thromboxane A2, Lower microvascular
acetylation decreased platelet inflammation, reduced
aggregation thrombotic risk
COX-2 (inflammatory Irreversible Decreased PGE2, PGD2, Reduced chronic tissue
cells) acetylation and other prostaglandins inflammation, immune
modulation
Prostaglandin- Enzyme Production of aspirin- Enhanced inflammation
endoperoxide modification triggered lipoxins and resolution, not just
synthase resolvins suppression
Arachidonic acid Substrate Shift toward lipoxygenase Altered balance of pro-
metabolism shunting pathway metabolites inflammatory and pro-

resolving mediators

COX-Independent Pathways

Recent investigations have revealed that aspirin exerts significant anti-inflammatory effects through
mechanisms independent of COX inhibition. One particularly relevant pathway for inflammaging involves
epigenetic regulation through modulation of histone methylation. Aspirin has been demonstrated to
reduce expression of histone demethylases KDM6A and KDMG6B, leading to increased H3K27me3
methylation at promoters of inflammation-related stemness genes such as ICAMS3. This epigenetic
silencing of pro-inflammatory gene networks represents a novel mechanism connecting aspirin exposure to

reduced cellular inflammation and stemness properties in aging tissues [3].

Additionally, aspirin modulates inflammatory signaling pathways through COX-independent effects on
transcription factors including NF-kB and AP-1, which are key regulators of age-related inflammation.
These pathways influence the expression of numerous genes encoding cytokines, chemokines, and adhesion
molecules that contribute to the inflammaging phenotype. The relative contributions of COX-dependent
versus COX-independent mechanisms to aspirin's overall anti-inflammaging effects remain an active area of

investigation.

© 2026 Smolecule. All rights reserved. 3/12 Tech Support


https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://stemcellres.biomedcentral.com/articles/10.1186/s13287-020-01884-4
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Inflammaging-Specific Molecular Pathways

Aspirin appears to influence several processes specifically implicated in inflammaging pathogenesis. The
NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes maturation of IL-1(3
and IL-18, is increasingly recognized as a key contributor to age-related inflammation. Preliminary evidence
suggests aspirin may suppress NLRP3 inflammasome activation, potentially through mitochondrial
stabilization and reduced reactive oxygen species production. Aspirin also modulates cellular senescence
and the associated senescence-associated secretory phenotype (SASP), which represents a major source of
pro-inflammatory mediators in aging tissues. These emerging pathways expand aspirin's potential

mechanistic repertoire beyond traditional inflammatory cascades to target fundamental aging processes.
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Figure 1: Molecular Mechanisms of Aspirin in Inflammaging Modulation

Therapeutic Evidence Across Physiological Systems

Musculoskeletal Aging and Frailty

The association between chronic inflammation and musculoskeletal decline provides a compelling rationale
for investigating aspirin's potential benefits on age-related frailty and bone health. A comprehensive analysis
of the Physicians' Health Study revealed that long-term regular aspirin use (>60 days per year) was
associated with a 15% reduction in frailty prevalence (OR 0.85, 95% CI 0.76-0.96) among older men. This
association persisted after adjustment for multimorbidity and health behaviors, suggesting a potentially
independent effect on frailty development. The anti-inflammatory properties of aspirin are hypothesized to
mitigate the inflammatory underpinnings of frailty, particularly when initiated in midlife rather than

advanced age [4] [5].

Bone health represents another inflammaging-relevant domain where aspirin may exert protective effects. A
systematic review and meta-analysis of observational studies found aspirin use associated with a 17%
reduction in fracture odds (OR 0.83, 95% CI 0.70-0.99) across six studies including 511,390 participants.
Additionally, modest but consistent increases in bone mineral density (BMD) were observed at both hip
and lumbar spine sites in aspirin users compared to non-users, though these differences did not always reach
statistical significance. The proposed mechanism involves aspirin's inhibition of prostaglandin-mediated

bone resorption, which becomes increasingly dysregulated with advancing age [6].

Table 2: Evidence for Aspirin's Effects on Age-Related Conditions

Condition Study Design Population Key Findings Magnitude of Effect
Frailty Prospective 12,101 men Inverse OR 0.85 (0.76-0.96)
cohort (PHS) >60 years association with

regular aspirin
use
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Condition Study Design Population Key Findings Magnitude of Effect
Fracture Systematic 511,390 Reduced odds of OR 0.83 (0.70-0.99)
Risk review & meta- participants any fracture
analysis across 6
studies
Bone Observational 9,686 women; Higher BMD at hip SMD 0.03-0.08 (non-
Mineral studies 4,137 men and spine significant)
Density
Cancer Preclinical Breast, lung, Reduced ALDH+ 40-60% reduction in stemness
Stemness models liver cancer subpopulation, markers
cells sphere formation
Oral RCT pilot study 50 healthy Favorable shiftsin  Increased
Microbiome adults inflammatory taxa  Neisseria/Streptococcus;
Decreased

Prevotella/Fusobacterium

Cellular Stemness and Carcinogenesis

The relationship between chronic inflammation and cancer development is well-established, with
inflammaging creating a tissue microenvironment conducive to malignant transformation. Aspirin's
chemopreventive properties have been partially attributed to effects on cancer stemness - the capacity of
cancer cells to self-renew and generate heterogeneous tumors. Preclinical investigations demonstrate that
aspirin treatment diminishes multiple cancer stemness properties, including reductions in ALDH+
subpopulations (40-60% decrease), side population cells, chemo-resistance, and sphere formation
capacity across breast, lung, and liver cancer models. These effects were associated with downregulation of
inflammation-related stemness genes, particularly ICAM3, through epigenetic mechanisms involving

H3K27 methylation [3].

In vivo studies further support aspirin's anti-stemness effects, demonstrating reduced tumor growth,
decreased metastasis, and prolonged survival in mouse models. Combination approaches pairing aspirin
with HDM inhibitors, Src/PI3K pathway inhibitors, or ICAM3 blockade showed enhanced efficacy

compared to single-agent interventions. These findings suggest that aspirin's modulation of inflammatory
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signaling pathways disrupts the critical intersection between inflammation and stemness maintenance in

cancer cells, potentially representing a broader mechanism relevant to age-related tissue dysfunction.

Microbiome Modulation

The oral and gut microbiomes undergo significant changes with aging, including shifts toward pro-
inflammatory bacterial taxa that contribute to systemic inflammaging. A recent randomized controlled trial
investigated aspirin's effects on the oral microbiome, revealing significant modifications in the abundance of
inflammation-associated bacterial genera after six weeks of daily 325 mg aspirin. Specifically, aspirin
intervention led to increased relative abundance of Neisseria, Streptococcus, Actinomyces, and Rothia
alongside decreases in Prevotella, Veillonella, Fusobacterium, and Porphyromonas - taxa previously
associated with inflammatory bowel diseases and colorectal cancer. The Neisseria-to-Fusobacterium ratio

emerged as a potential marker of aspirin's microbiome-modulating effects [7].

These microbiome shifts may represent an indirect mechanism through which aspirin influences
inflammaging, as the observed taxonomic changes favor a less inflammatory microbial profile. The
translocation of oral bacteria to the gut and subsequent immune activation represents a potential pathway
linking oral dysbiosis to systemic inflammation. By modifying the oral microbiome composition, aspirin

may reduce this source of chronic immune stimulation, thereby attenuating one driver of inflammaging.

Experimental Approaches and Methodologies

Assessing Cancer Stemness Properties

Evaluation of aspirin's effects on cellular stemness requires a multifaceted experimental approach. The
Aldefluor assay provides a validated method for quantifying the ALDH+ stem-like subpopulation.
Following aspirin treatment (typically 24 hours at doses ranging 0.5-30mM depending on cell line),
approximately 2.5%10° cells are suspended in Aldefluor buffer containing the ALDH substrate and incubated
for 60 minutes at 37°C. Control samples should be treated with the ALDH inhibitor DEAB to establish
background fluorescence. Analysis is performed using flow cytometry, with the ALDH+ population

identified by increased fluorescence in the FITC channel [3].
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The side population assay identifies cells with enhanced drug efflux capacity, a characteristic of stem-like
cells. After aspirin treatment, 1x10° cells/ml are stained with Hoechst 33342 dye (7-10pg/ml depending on
cell line) with or without the ABC transporter inhibitor fumitremorgin C (10uM). Cells are incubated for 90
minutes at 37°C with intermittent mixing, then analyzed by flow cytometry using ultraviolet excitation. The
side population is identified as the Hoechst-low population that disappears with FTC inhibition. For sphere
formation assays, cells are cultured in serum-free medium supplemented with growth factors on ultra-low
attachment plates at clonal density (500 cells/well), with aspirin maintained throughout the culture period.

Sphere number and size are quantified after 7-14 days [3].

Microbiome Analysis Protocols

The investigation of aspirin's effects on microbial communities requires standardized collection and
processing methodologies. In recent trials, oral tongue swabs were collected at baseline and post-
intervention using standardized synthetic swabs, stored at -80°C until processing. DNA extraction typically
employs commercial kits with mechanical and enzymatic lysis steps to ensure comprehensive cell disruption.
For 16S rRNA sequencing, the V4 hypervariable region is amplified using barcoded primers, followed by
sequencing on platforms such as Illumina MiSeq. Bioinformatic processing generally involves quality
filtering, OTU clustering at 97% similarity, taxonomic assignment using reference databases (Greengenes or

SILVA), and normalization before comparative analyses [7].

Analytical approaches should include both alpha-diversity (within-sample richness/evenness) and beta-
diversity (between-sample composition) measures. Differential abundance testing for pre-specified taxa of
interest can be performed using linear mixed models or similar approaches that account for within-subject
pairing. For interventional studies, randomization and blinding are essential, along with careful control of
confounders such as recent antibiotic use, concomitant medications, and oral hygiene practices. The

inclusion of a placebo control group accounts for temporal changes unrelated to aspirin intervention.

Molecular Profiling Techniques

Comprehensive assessment of aspirin's effects on inflammatory pathways requires integration of multiple
molecular profiling techniques. Eicosanoid profiling using liquid chromatography-mass spectrometry (LC-

MS/MS) provides quantitative measures of prostaglandins, leukotrienes, and specialized pro-resolving
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mediators in biological fluids such as urine and plasma. For example, urinary PGE-M (11a-hydroxy-9,15-
dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) serves as a stable metabolite reflecting systemic PGE2

production and can be normalized to creatinine excretion [7].

Epigenetic analyses should include chromatin immunoprecipitation (ChIP) assays for histone modifications
such as H3K27me3 at promoters of inflammation-related genes. Combined with RNA sequencing, this
approach can link epigenetic changes to transcriptional outcomes. For protein-level assessment, Western
blotting for histone demethylases (KDM6A/B) and enzyme activity assays for HDACs provide mechanistic
insights. Flow cytometric analysis of platelet-leukocyte aggregates and platelet activation markers (P-

selectin, activated GPIIb-IIIa) can assess aspirin's effects on cellular interactions in inflammation.

Study Design
() (o) (nmea)
(s eeeeee Assays) (Mo]ecu]ar?mﬁling) Guncﬂunalou(mmes) (MlcrobiumeAnalysis)

Assay TypeKey MetricsAspirin Exp ALDH+ i0n0.5-30 mM, 24hSide i effluxCell i sizeThroughout culture16S SequencingTaxonomic shifts325 mg/day, 6 weeksEicosanoid ProfilingPGE-M, LTE4Variable by studyChIP-seqH3K27me3 enrichmentTypically 1-1(

Click to download full resolution via product page

Figure 2: Experimental Approaches for Evaluating Aspirin's Anti-Inflammaging Effects

Research Gaps and Translational Considerations

Unresolved Mechanistic Questions
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Despite advancing understanding of aspirin's potential anti-inflammaging properties, significant
mechanistic uncertainties remain. The relative contributions of COX-dependent versus COX-
independent pathways to overall anti-inflammaging effects require further elucidation, particularly in
human tissues. The relationship between aspirin's epigenetic effects and functional outcomes in aging
tissues represents another critical knowledge gap. While preclinical models demonstrate aspirin-mediated
changes in histone methylation and gene expression, the translational relevance to human aging needs
verification. Additionally, the temporal aspects of aspirin exposure - including critical questions about
initiation timing, duration, and potential discontinuation effects - remain largely unexplored in the context of

inflammaging modulation.

The dose-response relationships for aspirin's anti-inflammaging effects represent a particularly challenging
gap. The optimal dosing for COX-independent mechanisms may differ substantially from established
cardioprotective regimens. For instance, epigenetic effects observed in cancer models often required
millimolar concentrations, far exceeding typical plasma levels achieved with standard low-dose aspirin
regimens. Whether tissue accumulation, prolonged exposure, or alternative dosing strategies can overcome
these disparities remains unknown. Furthermore, the relationship between aspirin dose and microbiome

modulation has not been systematically explored.

Clinical Trial Considerations

Designing clinical trials to evaluate aspirin's effects on inflammaging presents unique methodological
challenges. Endpoint selection requires careful consideration, as traditional inflammatory biomarkers (CRP,
IL-6) may not fully capture relevant biological effects. Composite measures incorporating functional
assessments, imaging, molecular profiling, and clinical outcomes may provide more comprehensive
evaluation. Trial populations should include participants across the adult lifespan to address critical
questions about timing of intervention, with special attention to risk-benefit considerations in older adults

where aspirin's bleeding risk is elevated.

The ASPREE trial highlighted the importance of age-specific risk-benefit assessment, finding no net benefit
for aspirin in healthy older adults (=70 years) and suggesting possible harm. This underscores the need to
identify subpopulations most likely to benefit from aspirin's anti-inflammaging effects while minimizing
risks. Potential stratification approaches might incorporate inflammatory biomarkers, genetic

polymorphisms in drug metabolism pathways, or microbiome characteristics. Trial durations must be

© 2026 Smolecule. All rights reserved. 10/12 Tech Support


https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-body
https://www.smolecule.com/products/s519564?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

sufficient to detect meaningful changes in age-related functional decline, likely requiring multi-year

interventions with careful safety monitoring.

Conclusion and Future Directions

The accumulating evidence supporting aspirin's potential anti-inflammaging effects through multiple
molecular mechanisms warrants systematic investigation in well-designed preclinical and clinical studies.
The pleiotropic nature of aspirin's actions - spanning prostaglandin inhibition, epigenetic modulation,
stemness regulation, and microbiome modification - provides a compelling rationale for its evaluation as a
multifaceted intervention for age-related chronic inflammation. However, the translation of these
mechanistic insights to clinical application requires careful consideration of the risk-benefit balance,

particularly in older populations where bleeding risk is substantial.

Future research should prioritize human studies that directly evaluate aspirin's effects on inflammaging-
relevant pathways, incorporating validated biomarkers and functional outcomes. The development of
personalized approaches based on inflammatory status, genetic background, and microbiome
characteristics could optimize the therapeutic index. Combination strategies pairing aspirin with other
interventions targeting complementary aging mechanisms may synergistically address the multidimensional
nature of inflammaging. As our understanding of the fundamental biology of aging advances, aspirin's place

in the therapeutic armamentarium against age-related functional decline will become increasingly defined.
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Disclaimer & Data Validity:
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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